![molecular formula C23H23N3OSn B14637671 {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-80-5](/img/structure/B14637671.png)
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure that combines a propylimino group, a triphenylstannyl group, and a cyanamide group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin chloride with a suitable cyanamide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene is common to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylstannyl group can be substituted with other groups using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler organotin compounds. Substitution reactions can result in a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and proteins, affecting their function. It may also participate in redox reactions, altering cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin chloride: A simpler organotin compound with similar applications in chemistry and biology.
Triphenyltin hydroxide: Another organotin compound used in various industrial applications.
Triphenyltin acetate: Known for its use in organic synthesis and catalysis
Uniqueness
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51951-80-5 |
|---|---|
Fórmula molecular |
C23H23N3OSn |
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
triphenylstannyl N-cyano-N'-propylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H9N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2-3H2,1H3,(H2,7,8,9);/q;;;;+1/p-1 |
Clave InChI |
AUVKTZZVFWWAIR-UHFFFAOYSA-M |
SMILES canónico |
CCCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



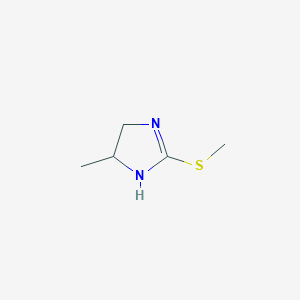
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
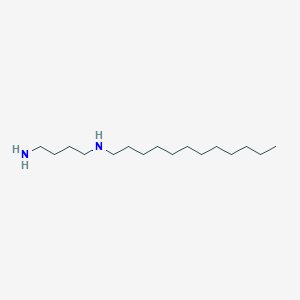
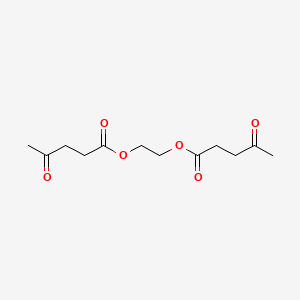
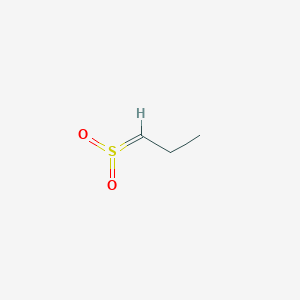
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
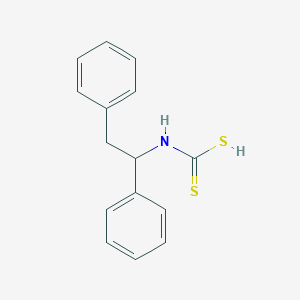
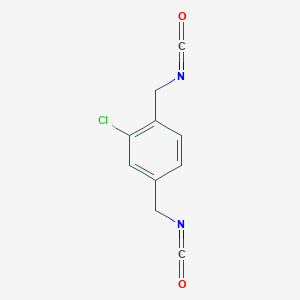
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
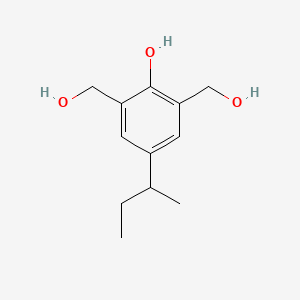
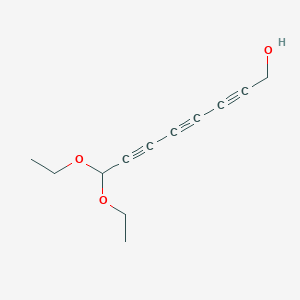
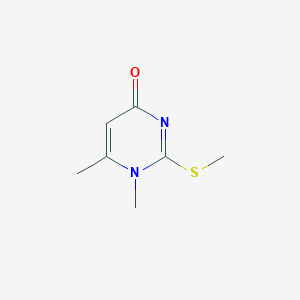
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
